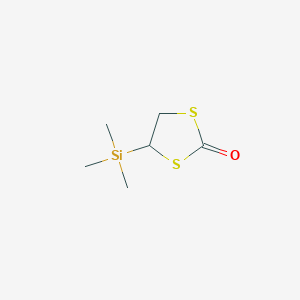
4-(Trimethylsilyl)-1,3-dithiolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilyl)-1,3-dithiolan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a dithiolanone ring. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-1,3-dithiolan-2-one typically involves the reaction of trimethylsilyl chloride with a suitable dithiolanone precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-(Trimethylsilyl)-1,3-dithiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolanone ring to a dithiolane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are employed to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
科学研究应用
4-(Trimethylsilyl)-1,3-dithiolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the modification of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Trimethylsilyl)-1,3-dithiolan-2-one involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The dithiolanone ring can participate in redox reactions, influencing the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl azide: Employed in azide-alkyne cycloaddition reactions.
Trimethylsilyl fluoride:
Uniqueness
4-(Trimethylsilyl)-1,3-dithiolan-2-one is unique due to its combination of a trimethylsilyl group and a dithiolanone ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these features .
属性
CAS 编号 |
94719-18-3 |
|---|---|
分子式 |
C6H12OS2Si |
分子量 |
192.4 g/mol |
IUPAC 名称 |
4-trimethylsilyl-1,3-dithiolan-2-one |
InChI |
InChI=1S/C6H12OS2Si/c1-10(2,3)5-4-8-6(7)9-5/h5H,4H2,1-3H3 |
InChI 键 |
SQKQVHBFFIHBKD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CSC(=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)


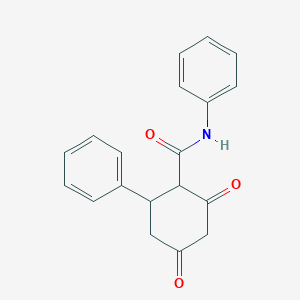
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
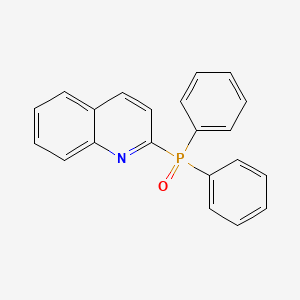
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)

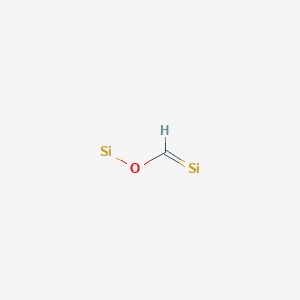

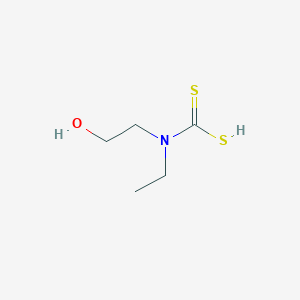
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
